molecular formula C12H17F2N B4882252 N-(2,6-difluorobenzyl)-N-methyl-1-butanamine

N-(2,6-difluorobenzyl)-N-methyl-1-butanamine

Cat. No. B4882252
M. Wt: 213.27 g/mol
InChI Key: LLHIPXHTWQWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorobenzyl)-N-methyl-1-butanamine, also known as DFMDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as amphetamines and cathinones.

Mechanism of Action

The exact mechanism of action of N-(2,6-difluorobenzyl)-N-methyl-1-butanamine is not fully understood, but it is believed to act on the monoamine neurotransmitter systems in the brain. N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all neurotransmitters that play a role in regulating mood and emotions.
Biochemical and Physiological Effects:
N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels in the brain, N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has also been shown to have analgesic effects, and may be a potential alternative to traditional pain medications.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high level of purity and stability. However, there are also limitations to its use in lab experiments. N-(2,6-difluorobenzyl)-N-methyl-1-butanamine is a psychoactive substance and must be handled with caution. Additionally, its effects on the brain and neurotransmitter systems may make it difficult to interpret results in some experiments.

Future Directions

There are a number of future directions for research on N-(2,6-difluorobenzyl)-N-methyl-1-butanamine. One area of research is its potential use as a treatment for depression and anxiety disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of inflammatory diseases and pain management. Additional studies are needed to determine its effectiveness and safety in these applications. Finally, further research is needed to fully understand the potential risks and benefits of N-(2,6-difluorobenzyl)-N-methyl-1-butanamine and to determine its potential for abuse and addiction.

Scientific Research Applications

N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its use as a potential treatment for depression and anxiety disorders. Studies have shown that N-(2,6-difluorobenzyl)-N-methyl-1-butanamine has antidepressant and anxiolytic effects in animal models, and it may be a promising alternative to traditional antidepressant medications.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-3-4-8-15(2)9-10-11(13)6-5-7-12(10)14/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHIPXHTWQWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5512416

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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